

# In-depth Technical Guide: Chemical Stability and Degradation of N-nitroso-Ritalinic Acid

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## Compound of Interest

Compound Name: *N-nitroso-Ritalinic Acid*

Cat. No.: *B13846412*

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## Abstract

**N-nitroso-Ritalinic Acid** (NRA) is a nitrosamine impurity associated with Methylphenidate and its primary metabolite, Ritalinic Acid.[1][2] As a member of the nitrosamine class of compounds, which are often potent genotoxic carcinogens, the presence of NRA in any pharmaceutical product is of significant concern to regulatory bodies such as the European Medicines Agency (EMA).[3] This technical guide aims to provide a comprehensive overview of the chemical stability and degradation profile of **N-nitroso-Ritalinic Acid**. However, a thorough review of publicly available scientific literature reveals a significant lack of detailed studies on this specific compound. While general information regarding its identity is available, specific quantitative data on its degradation pathways, stability under various stress conditions, and the kinetics of its decomposition are not published in the accessible domain. This document summarizes the available information and highlights the critical knowledge gaps that need to be addressed by the scientific and pharmaceutical research communities.

## Chemical Identity

Parameter	Information	Reference
Chemical Name	2-(1-Nitrosopiperidin-2-yl)-2-phenylacetic acid	
Synonyms	N-Nitroso Ritalinic Acid	
CAS Number	2932440-73-6	
Molecular Formula	C <sub>13</sub> H <sub>16</sub> N <sub>2</sub> O <sub>3</sub>	
Molecular Weight	248.3 g/mol	
Appearance	Off-White Solid	

## Known Context and Regulatory Status

**N-nitroso-Ritalinic Acid** is recognized as a potential impurity that can arise during the synthesis, degradation, or storage of drug products containing Methylphenidate.<sup>[1]</sup> Its identification is critical for ensuring the safety and efficacy of such pharmaceuticals. The EMA includes **N-nitroso-Ritalinic Acid** in its list of nitrosamines for which acceptable intake levels are determined based on a carcinogenic potential categorization approach, underscoring the regulatory scrutiny applied to this compound.<sup>[3]</sup>

## Chemical Stability and Degradation Profile: A Knowledge Gap

A comprehensive search of scientific databases and chemical literature was conducted to gather information on the stability and degradation of **N-nitroso-Ritalinic Acid**. The search focused on key areas required for a complete stability profile, including:

- **Forced Degradation Studies:** No studies detailing the behavior of NRA under stress conditions (acidic, basic, oxidative, thermal, and photolytic) were found. Such studies are essential for identifying potential degradation products and understanding the degradation pathways.
- **Degradation Kinetics:** There is no publicly available data on the rate of degradation of NRA under various conditions. This information is vital for determining the shelf-life and

appropriate storage conditions for any substance containing this impurity.

- **Degradation Products:** The specific chemical entities that **N-nitroso-Ritalinic Acid** breaks down into have not been documented in the literature.
- **Degradation Pathways:** Without information on degradation products and the conditions that lead to them, no degradation pathways can be proposed or visualized.

The absence of this critical information makes it impossible to provide quantitative data tables, detailed experimental protocols, or visualizations of degradation pathways as requested.

## General Analytical Methodologies for Impurity Detection

While specific stability-indicating methods for **N-nitroso-Ritalinic Acid** are not published, the general analytical techniques used for the detection and quantification of impurities in Methylphenidate and Ritalinic Acid are well-established.<sup>[1][2]</sup> These methods would form the basis for any future stability studies on NRA.

Analytical Technique	Application in Impurity Profiling
High-Performance Liquid Chromatography (HPLC)	A primary method for separating, identifying, and quantifying impurities in drug substances and products. <sup>[1][2]</sup>
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)	Used for the sensitive detection and structural elucidation of impurities, particularly for trace-level analysis. <sup>[2]</sup>
Gas Chromatography (GC)	Suitable for the analysis of volatile impurities and residual solvents. <sup>[1][2]</sup>

## Proposed Experimental Workflow for Stability Assessment

Given the lack of data, a logical next step for researchers would be to perform a comprehensive stability study on **N-nitroso-Ritalinic Acid**. The following workflow outlines a

standard approach for such an investigation.



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Caption: Proposed workflow for a forced degradation study of **N-nitroso-Ritalinic Acid**.

## Conclusion and Future Outlook

There is a critical void in the scientific literature regarding the chemical stability and degradation of **N-nitroso-Ritalinic Acid**. This lack of data prevents a full risk assessment and the development of effective control strategies for this potential impurity in pharmaceutical products. The generation of robust stability data through forced degradation studies is imperative. Such research would involve subjecting pure **N-nitroso-Ritalinic Acid** to a range of stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines and utilizing advanced analytical techniques to identify and quantify the resulting degradants. This would not only allow for the elucidation of its degradation pathways but also aid in the development of manufacturing processes and storage conditions that minimize the risk of its formation, ensuring the safety and quality of essential medicines like Methylphenidate.

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